2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
Description
This compound features a pyrimidinone core (6-oxo-1,6-dihydropyrimidin-2-yl) with a thioether linkage to an acetamide group substituted with a 3-chloro-4-fluorophenyl moiety. Position 5 of the pyrimidinone is modified with a 4-bromophenyl sulfonyl group, introducing strong electron-withdrawing effects.
Properties
CAS No. |
893789-08-7 |
|---|---|
Molecular Formula |
C18H12BrClFN3O4S2 |
Molecular Weight |
532.78 |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H12BrClFN3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-11-3-6-14(21)13(20)7-11/h1-8H,9H2,(H,23,25)(H,22,24,26) |
InChI Key |
LEHJKXJBQMNLIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a member of the pyrimidine derivative family, which has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its anticancer, antibacterial, and enzyme inhibitory properties, supported by various studies and data.
1. Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine core have shown promising results against various cancer cell lines.
Case Study:
In a study evaluating the anticancer effects of pyrimidine derivatives, it was found that certain compounds demonstrated IC50 values lower than 10 µM against human colon cancer (HCT 116) cells, indicating potent cytotoxicity compared to standard treatments like doxorubicin .
2. Antibacterial Activity
The antibacterial efficacy of this compound and its analogs has been evaluated against various bacterial strains. The presence of the sulfonamide group is particularly noted for enhancing antibacterial action.
Findings:
A study reported that similar compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing inhibition zones exceeding 15 mm in diameter .
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate to Strong | |
| Bacillus subtilis | Moderate to Strong |
3. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease.
Research Insights:
In vitro studies demonstrated strong inhibitory activity against AChE, with several derivatives showing IC50 values in the low micromolar range. Additionally, significant urease inhibition was observed across multiple tested compounds .
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | <10 | |
| Urease | Strong Inhibitor | <15 |
The biological activities of This compound are attributed to its ability to interact with specific biological targets:
- Anticancer Mechanism: Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Antibacterial Mechanism: Disruption of bacterial cell wall synthesis and inhibition of bacterial growth.
- Enzyme Inhibition: Competitive inhibition at active sites of enzymes like AChE and urease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs from literature include:
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (): Core differences: Lacks the sulfonyl group at position 5; instead, a methyl group occupies position 3. Acetamide substituent: 4-bromophenyl (vs. 3-chloro-4-fluorophenyl in the target compound). The 4-bromophenyl substituent may limit steric interactions compared to the ortho-chloro/para-fluoro arrangement in the target compound .
2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide ():
- Core differences : Ethyl and methyl groups at positions 5 and 4, respectively, instead of sulfonyl and bromophenyl groups.
- Acetamide substituent : 3-fluorophenyl (vs. 3-chloro-4-fluorophenyl).
- Impact : Alkyl groups increase hydrophobicity, while the single fluorine atom reduces electronic effects compared to the target compound’s dual halogen substituents .
N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide (): Core differences: Methylthio group at position 2 and unmodified pyrimidinone. Acetamide substituent: Simple phenyl ring without halogens. Impact: The absence of electron-withdrawing groups may reduce stability and binding affinity in biological systems .
Physicochemical Properties
- Melting Point : The high melting point (>259°C) of the compound suggests strong intermolecular interactions (e.g., hydrogen bonding via NH groups). The target compound’s sulfonyl group may further elevate its melting point due to enhanced polarity.
- Elemental Analysis : Close agreement between calculated and observed values in (e.g., S: 9.02% vs. 9.05% theoretical) indicates high purity, a critical factor for pharmacological studies .
Spectroscopic Data Comparison
- 1H NMR (): Peaks at δ 12.48 (NH), 10.22 (NHCO), and 7.61–7.42 (aromatic protons) highlight diagnostic signals for pyrimidinone and acetamide groups. The target compound’s 3-chloro-4-fluorophenyl group would likely show split aromatic signals due to para-fluoro and ortho-chloro substituents, with downfield shifts from electron-withdrawing effects .
- Absence of Sulfonyl Signals : The target compound’s sulfonyl group would introduce distinct 13C NMR peaks near 110–120 ppm (sulfonyl-attached carbons), absent in and compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
